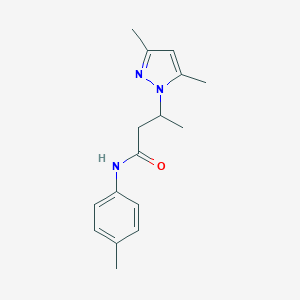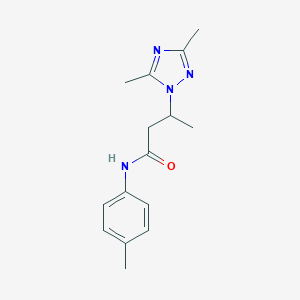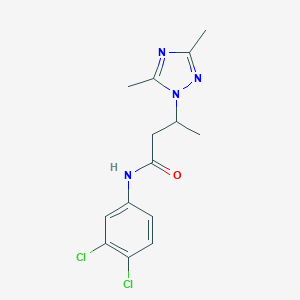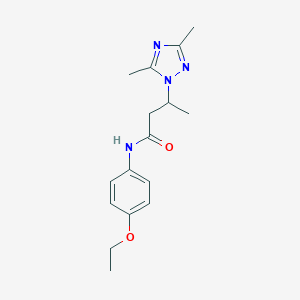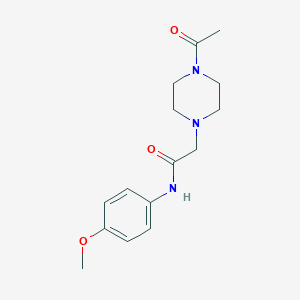
N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Sulfaquinoxaline works by inhibiting the synthesis of folic acid in bacteria, which is essential for DNA replication and cell division. By blocking this process, N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline prevents the growth and multiplication of bacteria, leading to their eventual death.
Biochemical and Physiological Effects
In addition to its antibacterial properties, N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline has been shown to have other biochemical and physiological effects. Studies have shown that it can reduce the levels of ammonia and urea in the blood of animals, which can help to improve their overall health. It has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfaquinoxaline is a widely used antibiotic in veterinary medicine due to its broad-spectrum activity and effectiveness against a wide range of bacterial infections. However, its use is not without limitations. One of the main limitations is the development of bacterial resistance to the drug, which can reduce its effectiveness over time. Additionally, N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline can have negative effects on the gut microbiota of animals, which can lead to digestive problems and other health issues.
List of
Orientations Futures
1. Development of new antibiotics with improved efficacy and reduced side effects.
2. Investigation of the mechanisms of bacterial resistance to N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline and other antibiotics.
3. Development of new strategies to prevent and treat bacterial infections in animals.
4. Investigation of the effects of N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline on the gut microbiota and development of strategies to mitigate its negative effects.
5. Investigation of the potential use of N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline and other antibiotics in combination therapy to improve their effectiveness against bacterial infections.
Méthodes De Synthèse
The synthesis of N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with isopropylamine in the presence of a base such as sodium carbonate. The resulting compound is then purified by recrystallization to obtain the final product.
Applications De Recherche Scientifique
Sulfaquinoxaline has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of bacterial infections in animals. It has been used to treat respiratory, enteric, and urinary tract infections in poultry, swine, and cattle. Studies have also shown that N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamideline can improve feed efficiency and growth rate in animals.
Propriétés
IUPAC Name |
4-methoxy-2,3-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-8(2)13-17(14,15)12-7-6-11(16-5)9(3)10(12)4/h6-8,13H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBBUQNCZFSXIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

